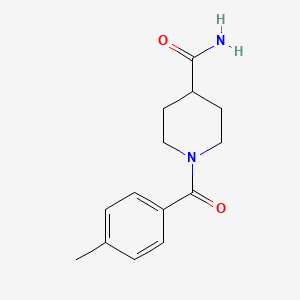

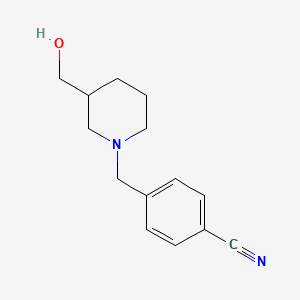

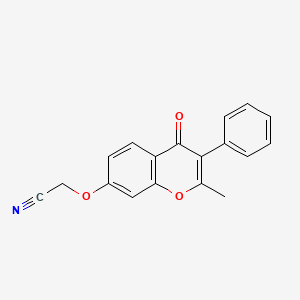

3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A series of novel 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and characterized using different spectroscopic techniques .Molecular Structure Analysis

Oxazolidinones are a class of compounds containing 2-oxazolidine in the structure . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent .Chemical Reactions Analysis

The chemical reactions of oxazolidinones are complex and varied. For example, a very mild protocol for fixation of carbon dioxide with 2-alkynamides in DMSO at 30 °C using a CO2 balloon in the presence of K2CO3 has been developed, which leads to an efficient assembly of oxazolidine-2,4-diones .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A novel approach to synthesizing 1,3-oxazolidine-2,4-diones, which includes 3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione, involves a two-step reaction sequence starting from α-ketols and isocyanates. This method yields 5,5-disubstituted 1,3-oxazolidine-2,4-diones from the appropriate functionalized α-ketols. Furthermore, this synthesis pathway allows for the production of α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis of the 1,3-oxazolidine-2,4-diones (Merino et al., 2010).

Biomedical Applications

Oxazolidine-2,4-dione derivatives exhibit significant biological activities, including potential anticancer and antibiotic properties. Their structure, incorporating both oxygen and nitrogen, contributes to their therapeutic potential. A study focused on the thermodynamic analysis of mixed films composed of novel oxazolidine derivatives and phospholipids, suggesting their miscibility and potential for biomedical applications, especially as drug delivery systems (de Sá Rocha et al., 2018).

Agricultural Applications

Famoxadone, a new class of agricultural fungicide, demonstrates the utility of oxazolidine-2,4-diones in plant protection. Its effectiveness against various pathogens affecting grapes, cereals, tomatoes, and potatoes highlights the role of oxazolidine derivatives in agricultural applications (Sternberg et al., 2001).

Antimicrobial Activities

Phthalimide derivatives, including those based on the oxazolidine-2,4-dione structure, have been synthesized and evaluated for their antimicrobial activities. These compounds show no cytotoxic activity, making them potential candidates for new antimicrobial agents. Notably, one derivative exhibited remarkable activity against Bacillus subtilis, demonstrating the antimicrobial potential of oxazolidine-2,4-dione derivatives (Lamie et al., 2015).

Zukünftige Richtungen

The future directions of research on 3-(1-Picolinoylpiperidin-4-yl)oxazolidine-2,4-dione could include further exploration of its potential applications in various fields of research and industry, as well as a deeper understanding of its mechanism of action and safety profile. Further studies could also focus on the development of new effective molecules having anticonvulsant effect .

Wirkmechanismus

Target of Action

Oxazolidinones, a class of compounds to which this molecule belongs, have been found to have a wide range of biological applications in medicinal chemistry . For instance, some oxazolidinone derivatives have been studied as inhibitors of isocitrate dehydrogenase (mIDH1), a key enzyme involved in various life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation .

Mode of Action

Oxazolidinones in general have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They are known to inhibit protein synthesis in bacteria, making them effective against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Biochemical Pathways

Given that some oxazolidinone derivatives are midh1 inhibitors , it can be inferred that this compound may potentially affect pathways related to glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation.

Result of Action

Given the known actions of oxazolidinones, it can be inferred that this compound may potentially inhibit protein synthesis in bacteria or inhibit the activity of mIDH1 , depending on its specific targets.

Eigenschaften

IUPAC Name |

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJLZINKMLKUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![1-(3-Phenoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2996269.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)